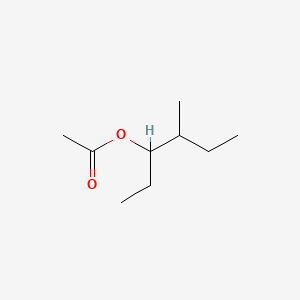
4-Methyl-3-hexanol acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-hexanol acetate: is an organic compound with the molecular formula C9H18O2 and a molecular weight of 158.2380 g/mol . It is an ester derived from 4-methyl-3-hexanol and acetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The most common method for preparing 4-methyl-3-hexanol acetate is through the esterification of 4-methyl-3-hexanol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods: Industrially, the esterification process can be scaled up using continuous reactors, where 4-methyl-3-hexanol and acetic acid are continuously fed into the reactor, and the product is continuously removed. This method ensures a high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 4-Methyl-3-hexanol acetate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield the corresponding alcohol, 4-methyl-3-hexanol. This reaction can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The acetate group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with ammonia (NH3) can yield the corresponding amide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Ammonia (NH3)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: 4-Methyl-3-hexanol
Substitution: Amides
Applications De Recherche Scientifique
Chemistry:
Synthesis of Pheromones: 4-Methyl-3-hexanol acetate is used in the synthesis of pheromones for various insects, including ants. These pheromones are crucial for studying insect behavior and developing pest control strategies.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand esterification and hydrolysis reactions, which are fundamental processes in biochemistry.
Medicine:
Drug Development: this compound serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those involving ester functionalities.
Industry:
Flavor and Fragrance Industry: The compound is used as a flavoring agent and fragrance component due to its pleasant odor.
Mécanisme D'action
The mechanism of action of 4-methyl-3-hexanol acetate involves its interaction with specific molecular targets, primarily through esterification and hydrolysis reactions. The acetate group can be hydrolyzed to release acetic acid and 4-methyl-3-hexanol, which can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application, such as pheromone synthesis or drug development.
Comparaison Avec Des Composés Similaires
4-Methyl-3-hexanol: The parent alcohol from which 4-methyl-3-hexanol acetate is derived.
3-Hexanol: A structurally similar alcohol with a different substitution pattern.
4-Methyl-3-hexanone: A ketone with a similar carbon skeleton but different functional group.
Uniqueness:
Functional Group: The presence of the acetate group in this compound makes it unique compared to its parent alcohol and other similar compounds. This functional group imparts distinct chemical properties and reactivity.
Applications: The specific applications of this compound, such as its use in pheromone synthesis and the flavor and fragrance industry, highlight its uniqueness compared to other similar compounds.
Propriétés
Numéro CAS |
84612-71-5 |
|---|---|
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
4-methylhexan-3-yl acetate |
InChI |
InChI=1S/C9H18O2/c1-5-7(3)9(6-2)11-8(4)10/h7,9H,5-6H2,1-4H3 |
Clé InChI |
IAGFRJOWIZRHRV-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(CC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(E)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)but-2-enyl]-trimethylsilane](/img/structure/B13807815.png)

![alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp](/img/structure/B13807830.png)

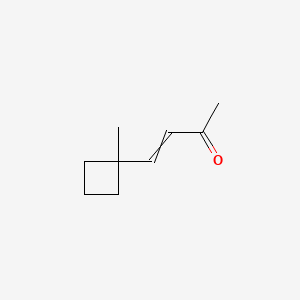
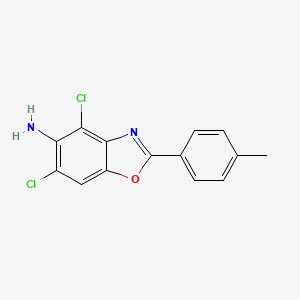
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,3-dimethylphenyl)-](/img/structure/B13807856.png)
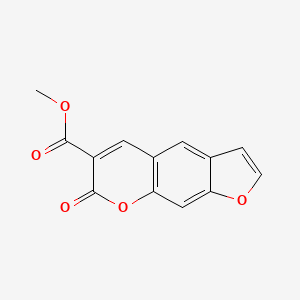

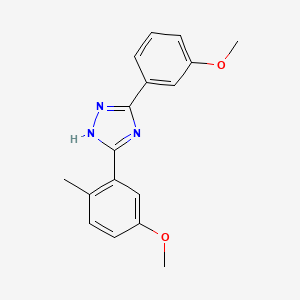

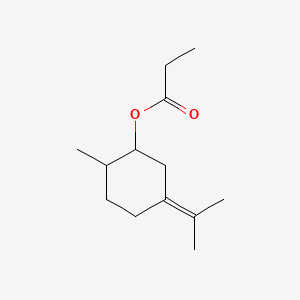
![1-(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-7-yl)methanamine](/img/structure/B13807901.png)
![2-Anthracenecarboxylic acid, 1-amino-9,10-dihydro-4-[(4-methylphenyl)amino]-9,10-dioxo-, methyl ester](/img/structure/B13807908.png)
